2,2-Difluoro-2-(furan-2-yl)ethan-1-amine 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1555328-85-2
VCID: VC3095893
InChI: InChI=1S/C6H7F2NO/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2
SMILES: C1=COC(=C1)C(CN)(F)F
Molecular Formula: C6H7F2NO
Molecular Weight: 147.12 g/mol

2,2-Difluoro-2-(furan-2-yl)ethan-1-amine

CAS No.: 1555328-85-2

Cat. No.: VC3095893

Molecular Formula: C6H7F2NO

Molecular Weight: 147.12 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-2-(furan-2-yl)ethan-1-amine - 1555328-85-2

Specification

CAS No. 1555328-85-2
Molecular Formula C6H7F2NO
Molecular Weight 147.12 g/mol
IUPAC Name 2,2-difluoro-2-(furan-2-yl)ethanamine
Standard InChI InChI=1S/C6H7F2NO/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2
Standard InChI Key NXFMVVNUMGQVFT-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(CN)(F)F
Canonical SMILES C1=COC(=C1)C(CN)(F)F

Introduction

Chemical Structure and Properties

Structural Characterization

2,2-Difluoro-2-(furan-2-yl)ethan-1-amine consists of a furan ring connected to an ethanamine moiety with two fluorine atoms substituted at the carbon adjacent to the amine group. The compound exists in stereoisomeric forms, most notably the (1R) configuration that has been characterized in its hydrochloride salt form . The stereochemistry at the carbon connecting the furan ring and the ethanamine portion plays a significant role in its potential biological activities and applications in asymmetric synthesis.

Physical and Chemical Properties

The compound possesses distinct physical and chemical properties that contribute to its utility in various applications. The following table summarizes key properties of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine:

PropertyValue
Molecular FormulaC6H7F2NO
Molecular Weight147.12 g/mol
IUPAC Name(1R)-2,2-difluoro-1-(furan-2-yl)ethanamine
InChIInChI=1S/C6H7F2NO/c7-6(8)5(9)4-2-1-3-10-4/h1-3,5-6H,9H2/t5-/m1/s1
InChIKeyMQLXUYBOHLMRFJ-RXMQYKEDSA-N
SMILESC1=COC(=C1)C@HN

Data derived from PubChem

Stereochemistry and Conformational Analysis

Synthesis Methods

Difluorocarbene-Based Approaches

Recent research has demonstrated efficient methods for constructing 2,2-difluoro-2,3-dihydrofurans from enaminones and difluorocarbene under metal-free and additive-free conditions . These methods feature high functional group tolerance and utilize readily accessible starting materials, making them potentially applicable to the synthesis of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine derivatives.

The synthetic pathway proceeds through several key steps:

  • Formation of the difluorinated furan core structure

  • Incorporation of the amino functionality

  • Stereochemical control to achieve the desired configuration

This approach enables diverse transformations, including conversion to α-amino acids under reducing conditions and transformation to 2-fluorofurans through selective fluorine elimination using magnesium powder and TBSCl .

Palladium-Catalyzed Cross-Coupling Approaches

Catalyst SystemLigand TypeAdvantages
Pd-based precatalystsDialkylbiarylphosphinesExcellent activity and selectivity for various aryl halides
NHC-based systemsN-Heterocyclic carbenesEffective for challenging coupling partners
Specialized ligandsCustom-designedEnables coupling of hindered aliphatic amines

Data derived from cross-coupling literature

Applications in Organic Synthesis

Building Block for Pharmaceutical Development

2,2-Difluoro-2-(furan-2-yl)ethan-1-amine represents a valuable building block for pharmaceutical development. The difluoromethyl group serves as an important bioisostere in medicinal chemistry, offering several advantages:

  • Enhanced metabolic stability compared to non-fluorinated analogs

  • Altered hydrogen bonding properties and lipophilicity

  • Modified pKa values affecting absorption and distribution

  • Potential for selective interactions with biological targets

These properties make the compound and its derivatives particularly interesting for the development of novel drug candidates with improved pharmacokinetic profiles.

Precursor to Specialized Amino Acids

Recent research has highlighted the potential of difluorinated furan derivatives as precursors to specialized amino acids . 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine can be converted to α-amino acids under appropriate reducing conditions, opening new avenues for the research and development of amino acid-based drugs and peptide mimetics.

The transformation pathway typically involves:

  • Oxidative cleavage of the furan ring

  • Reduction and functionalization to introduce the carboxylic acid group

  • Preservation of the stereochemistry at the alpha position

This approach provides access to fluorinated amino acids that are difficult to obtain through conventional synthetic routes.

Hazard StatementDescriptionWarning Category
H302Harmful if swallowedAcute toxicity, oral
H315Causes skin irritationSkin corrosion/irritation
H319Causes serious eye irritationSerious eye damage/eye irritation
H335May cause respiratory irritationSpecific target organ toxicity, single exposure

Data derived from safety documentation

Comparative Analysis with Related Compounds

Comparison with Non-Fluorinated Analogs

The structural and functional properties of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine can be better understood through comparison with related non-fluorinated compounds. One such analog is (1S)-1-(furan-2-yl)ethan-1-amine, which shares the furan-ethanamine core but lacks the difluoro substitution.

Property2,2-Difluoro-2-(furan-2-yl)ethan-1-amine(1S)-1-(furan-2-yl)ethan-1-amine
Molecular FormulaC6H7F2NOC6H9NO (C6H10ClNO as HCl salt)
Molecular Weight147.12 g/mol111.14 g/mol (147.6 g/mol as HCl salt)
Key Structural FeatureDifluoromethyl groupMethyl group
InChIKeyMQLXUYBOHLMRFJ-RXMQYKEDSA-NUFAOJKNUGVYXLZ-JEDNCBNOSA-N
SMILESC1=COC(=C1)C@HNCC(C1=CC=CO1)N
Electronic PropertiesElectron-withdrawing CF2 groupElectron-donating CH3 group
Expected ReactivityReduced nucleophilicity of amineHigher nucleophilicity of amine

Data compiled from multiple sources

Structure-Activity Relationship Considerations

Research Applications and Future Directions

Current Research Applications

The construction and transformation of 2,2-difluoro-2,3-dihydrofurans, which are structurally related to 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine, have been reported in recent literature . These compounds demonstrate versatile reactivity that enables their conversion to various valuable products:

  • α-Amino acid derivatives under reducing conditions

  • 2-Fluorofuran derivatives through selective defluorination

  • Building blocks for heterocyclic scaffolds in drug discovery

The metal-free, additive-free synthetic approaches to these compounds represent significant advances in fluorine chemistry and heterocyclic synthesis.

Future Research Directions

Several promising research directions can be envisioned for 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine and related compounds:

  • Development of asymmetric synthetic routes to access enantiomerically pure forms

  • Investigation of their potential as bioisosteres in drug design programs

  • Exploration of novel transformations leveraging the unique reactivity of the difluoro group

  • Structure-activity relationship studies to elucidate the impact of fluorine substitution

  • Application in the development of fluorinated peptide mimetics and enzyme inhibitors

These research directions highlight the continued relevance of fluorinated heterocycles in contemporary organic chemistry and pharmaceutical research.

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